molecular formula C18H22O5 B5769670 2-tert-butyl-5-(4-ethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione

2-tert-butyl-5-(4-ethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione

Cat. No. B5769670
M. Wt: 318.4 g/mol
InChI Key: PLFSNCFQTBWNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-5-(4-ethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as EDBM, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. EDBM is a member of the dioxane family, which is a group of heterocyclic compounds that have a six-membered ring containing two oxygen atoms. EDBM has a unique structure that makes it an interesting molecule for scientific research.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-(4-ethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is not fully understood, but it is believed to act as a free radical scavenger, which can prevent oxidative damage to cells. This compound has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to protect against oxidative stress and DNA damage. In vivo studies have shown that this compound can improve cognitive function and reduce the severity of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-tert-butyl-5-(4-ethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione in lab experiments is its stability, which makes it a good candidate for long-term studies. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for research involving 2-tert-butyl-5-(4-ethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One area of interest is the development of this compound-based drug delivery systems, which could improve the efficacy and safety of various drugs. Another area of interest is the study of this compound's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Synthesis Methods

2-tert-butyl-5-(4-ethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione can be synthesized using a variety of methods, including the reaction of 2,4-pentanedione with ethyl 4-ethoxybenzoate in the presence of a base. The resulting product can be further reacted with tert-butyl alcohol and acetic anhydride to yield this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

2-tert-butyl-5-(4-ethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been extensively studied for its potential applications in various scientific fields, including chemistry, biochemistry, and pharmacology. This compound has been shown to have antioxidant and antimicrobial properties, making it a potential candidate for use in the food industry as a preservative. This compound has also been studied for its potential use as a drug delivery system, as it can form stable complexes with various drugs.

properties

IUPAC Name

2-tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-6-21-13-9-7-12(8-10-13)11-14-15(19)22-18(5,17(2,3)4)23-16(14)20/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFSNCFQTBWNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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